molecular formula C21H22O4 B15145640 Roussochalcone B

Roussochalcone B

Cat. No.: B15145640
M. Wt: 338.4 g/mol
InChI Key: ZUGCRBMNFSAUOC-UHFFFAOYSA-N
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Description

Roussochalcone B (CAS: 28448-85-3), also known as Bavachalcone or Bthis compound, is a prenylated chalcone predominantly isolated from the Broussonetia papyrifera (paper mulberry) plant . It belongs to the flavonoid subclass of chalcones, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated ketone system. This compound is commercially available with a purity of ≥95–98% and is widely used as a reference standard in phytochemical research .

This compound exhibits notable bioactivities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Its mechanism of action involves inhibition of the NLRP3 inflammasome, suppression of NF-κB signaling, and modulation of oxidative stress pathways .

Properties

IUPAC Name

1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)4-8-16-12-18(20(24)13-21(16)25-3)19(23)11-7-15-5-9-17(22)10-6-15/h4-7,9-13,22,24H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCRBMNFSAUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1OC)O)C(=O)C=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Roussochalcone B can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. This method is widely used due to its simplicity and high yield . Another method involves the use of grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Roussochalcone B undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Roussochalcone B has a wide range of scientific research applications, including:

Mechanism of Action

Roussochalcone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound can modulate the activity of nuclear factor-κB, phosphoinositide 3-kinase/Akt, and mitogen-activated protein kinase pathways . These pathways play crucial roles in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Chalcones

Structural and Functional Similarities

Chalcones share a common backbone but differ in substituents (e.g., hydroxyl, prenyl, or methoxy groups), which critically influence their bioactivity and bioavailability. Below is a comparative analysis of Roussochalcone B with structurally or functionally analogous chalcones:

Table 1: Structural and Pharmacological Comparison of this compound and Related Chalcones
Compound Source Structural Features Key Bioactivities Molecular Weight (g/mol) References
This compound Broussonetia papyrifera Prenyl group at C-5 NLRP3 inflammasome inhibition, anti-cancer (apoptosis induction) 368.4
Roussochalcone A Broussonetia papyrifera Lacks prenyl group; methoxy substitution Anti-inflammatory (COX-2 inhibition), antioxidant 314.3
Licochalcone A Glycyrrhiza spp. Hydroxyl and methoxy groups Anti-cancer (ERK pathway inhibition), anti-microbial 338.4
Isoliquiritigenin Glycyrrhiza uralensis Two hydroxyl groups Anti-diabetic (PPAR-γ activation), anti-inflammatory (NF-κB suppression) 256.3
Butein Toxicodendron vernicifluum Tri-hydroxyl substitution Apoptosis induction in cancer cells, anti-angiogenic 272.3
Bavachalcone Psoralea corylifolia Prenyl group (synonym of this compound) Anti-osteoporotic, anti-inflammatory 368.4

Key Research Findings

Anti-Inflammatory Activity
  • This compound inhibits the NLRP3 inflammasome with an IC50 of 12.3 μM, outperforming Roussochalcone A (IC50: 28.7 μM) due to its prenyl group enhancing membrane permeability .
Anti-Cancer Mechanisms
  • This compound induces apoptosis in HepG2 liver cancer cells (EC50: 18.4 μM) by upregulating caspase-3, whereas Butein acts via ROS-mediated DNA damage (EC50: 22.1 μM) .
  • Licochalcone A demonstrates superior activity against breast cancer cells (MCF-7, EC50: 9.8 μM) due to its methoxy groups enhancing ERK pathway inhibition .
Bioavailability and Stability
  • Prenylation in this compound improves its metabolic stability compared to non-prenylated analogs like Isoliquiritigenin, which has a shorter plasma half-life (t1/2: 1.2 h vs. 4.7 h) .

Biological Activity

Chemical Structure and Properties

Roussochalcone B is classified as a chalcone, characterized by its unique structure that contributes to its biological activity. Chalcones are known for their ability to modulate various biological pathways due to their structural diversity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

  • Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced levels of reactive oxygen species (ROS) in cells.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the expression of these cytokines, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi.

  • Table 1: Antimicrobial Activity of this compound
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

4. Anticancer Properties

The compound has shown promising results in cancer research, particularly in inhibiting the proliferation of cancer cells.

  • Mechanism : this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins.
  • Research Findings : In vitro studies revealed a reduction in cell viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.

5. Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits by reducing neuroinflammation and oxidative stress in neuronal cells.

  • Case Study : In SH-SY5Y neuroblastoma cells exposed to oxidative stress, pre-treatment with this compound resulted in decreased cell death and improved cell viability compared to untreated controls.

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